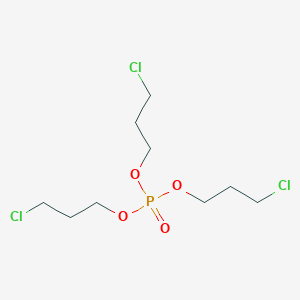

Tris(3-chloropropyl) phosphate

Vue d'ensemble

Description

Tris(3-chloropropyl) phosphate is a chlorinated organophosphate compound commonly used as a flame retardant. It is often added to polyurethane foams, PVC, and EVA to enhance their fire resistance properties . This compound is known for its effectiveness in reducing flammability and is widely used in various industrial applications.

Méthodes De Préparation

Tris(3-chloropropyl) phosphate is prepared industrially by the reaction of propylene oxide with phosphoryl chloride . The reaction typically produces a range of products, with the tris(2-chloro-1-methylethyl) isomer being the most dominant. The reaction conditions involve controlled temperatures and the use of specific catalysts to ensure high yield and purity of the desired product .

Analyse Des Réactions Chimiques

Hydrolysis and Stability

TCPP undergoes slow hydrolysis under both acidic and alkaline conditions, producing phosphoric acid and chlorinated propanol derivatives . The reaction rate is influenced by pH and temperature, with faster degradation observed in highly alkaline environments.

Hydrolysis Reaction:

| Condition | Rate | Byproducts | Environmental Impact |

|---|---|---|---|

| pH 2–3 | Slow (weeks) | 1-chloro-2-propanol | Persistent in aquatic systems |

| pH 10–12 | Moderate (days) | 3-chloro-1-propanol | Potential bioaccumulation |

Thermal Decomposition

At temperatures exceeding 200°C, TCPP decomposes to release chlorinated hydrocarbons , phosphorus oxides , and carbon monoxide . This behavior is critical in fire scenarios, where TCPP’s flame-retardant action involves forming a protective char layer.

Decomposition Pathway:

| Temperature | Major Products | Toxicity Concerns |

|---|---|---|

| 200–300°C | Phosphorus pentoxide (P₂O₅) | Respiratory irritant |

| >300°C | Chloropropenes, HCl gas | Corrosive to mucous membranes |

Environmental and Biological Transformation

Though TCPP is not readily biodegradable , microbial action in wastewater systems can lead to partial breakdown into bis(3-chloropropyl) phosphate and monoesters . These metabolites exhibit higher water solubility and mobility, posing risks to aquatic ecosystems.

| Transformation Process | Key Metabolites | Ecotoxicity |

|---|---|---|

| Microbial degradation | Bis(3-chloropropyl) phosphate | IC₅₀ = 45 mg/L (algae) |

| Photolysis | Chlorinated fragments | Genotoxic effects in human lymphocytes |

Comparison with Analogous Compounds

TCPP’s chemical reactivity differs from structurally similar flame retardants:

Key Research Findings:

-

Synthetic Byproducts : Industrial TCPP mixtures contain up to 15% bis(chloropropyl) phosphates, complicating toxicity assessments .

-

Environmental Persistence : Half-life in water exceeds 60 days at pH 7, increasing bioaccumulation risks .

-

Human Exposure : Metabolites like bis(3-chloropropyl) phosphate are detectable in urine, linked to endocrine disruption .

Applications De Recherche Scientifique

Flame Retardant Applications

TCPP is predominantly used as a flame retardant in numerous materials, including:

- Polyurethane Foams : TCPP enhances the fire resistance of flexible and rigid polyurethane foams commonly found in furniture, automotive interiors, and insulation materials.

- Polyvinyl Chloride (PVC) : It is added to PVC to improve its fire safety, making it suitable for use in construction materials and electrical cables.

- Textiles : TCPP is applied to textiles to reduce flammability, particularly in upholstery and clothing.

Table 1: Flame Retardant Applications of TCPP

| Material Type | Application Area | Benefits |

|---|---|---|

| Polyurethane Foam | Furniture, Insulation | Enhanced fire resistance |

| PVC | Electrical Cables | Improved safety standards |

| Textiles | Upholstery | Reduced flammability |

Scientific Research Applications

TCPP's unique chemical properties make it a subject of extensive research in various scientific fields:

- Toxicology : Studies are being conducted to assess the toxicological effects of TCPP, including its potential carcinogenicity and endocrine-disrupting properties. The National Toxicology Program (NTP) has performed long-term studies on its effects in animal models, revealing dose-dependent increases in liver tumors among female rats .

- Environmental Impact : Research indicates that TCPP can persist in the environment and bioaccumulate, raising concerns about its long-term ecological effects. Studies have shown its presence in indoor environments and building materials, prompting investigations into its environmental fate and transport mechanisms .

Table 2: Key Findings from Toxicological Studies on TCPP

| Study Type | Key Findings |

|---|---|

| NTP Animal Studies | Dose-dependent liver tumors in rats; significant adenomas |

| Genotoxicity Studies | Induces DNA damage; potential mutagenic effects |

| Environmental Surveys | Presence detected in indoor air and building materials |

Industrial Applications

Beyond its role as a flame retardant, TCPP is also utilized in various industrial applications:

- Plasticizers : TCPP acts as a plasticizer to enhance the flexibility and durability of plastics used in consumer products.

- Insulation Materials : Its flame-retardant properties make it suitable for use in electrical insulation materials.

Case Study 1: Toxicological Assessment by NTP

The NTP conducted a comprehensive study on the carcinogenic potential of TCPP when administered to Sprague Dawley rats and B6C3F1 mice. The findings indicated significant increases in liver tumors at higher doses, which raised concerns about its safety profile for human exposure .

Case Study 2: Environmental Monitoring

A survey conducted in Sweden monitored organic flame retardants, including TCPP, in building materials. The results highlighted the widespread use of TCPP and its detection in indoor environments, underscoring the need for regulatory measures to mitigate exposure risks .

Mécanisme D'action

The mechanism of action of tris(3-chloropropyl)phosphate involves the inhibition of combustion processes. It acts by interfering with the free radical reactions that occur during combustion, thereby reducing the flammability of materials. The compound can also undergo hydrolysis, leading to the formation of phosphoric acid derivatives that further inhibit combustion .

Comparaison Avec Des Composés Similaires

Tris(3-chloropropyl) phosphate can be compared with other similar organophosphate flame retardants, such as:

Tris(2-chloroethyl)phosphate: Another widely used flame retardant with similar properties but different chemical structure.

Tris(2-chloro-1-methylethyl)phosphate: The most abundant isomer in technical mixtures of tris(chloropropyl)phosphate

These compounds share similar applications and mechanisms of action but differ in their chemical structures and specific properties.

Activité Biologique

Tris(3-chloropropyl) phosphate (TCPP) is a chlorinated organophosphate compound widely recognized for its application as a flame retardant. However, its biological activity has garnered significant attention due to potential health implications, including cytotoxicity and endocrine disruption. This article reviews the biological activity of TCPP, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

TCPP primarily acts as a flame retardant by inhibiting combustion processes. It forms a protective layer on materials, preventing oxygen from reaching them and thus slowing fire spread. However, its biological mechanisms extend beyond this physical action:

- Cellular Effects : TCPP has been shown to induce cytotoxic effects in various cell types. It can disrupt cellular processes such as gene expression, energy metabolism, and signal transduction pathways, leading to adverse health effects .

- Genotoxicity : Research indicates that TCPP can cause DNA damage, suggesting potential mutagenic effects. This raises concerns about its long-term impact on human health and the environment.

In Vitro and In Vivo Studies

Recent studies have evaluated the toxicological profile of TCPP through various in vitro and in vivo assays:

- Tox21 Screening : In a high-throughput screening conducted by Tox21, TCPP was found to activate the pregnane X receptor (PXR) and constitutive androstane receptor (CAR) signaling pathways. It exhibited significant inhibition of cytochrome P450 (CYP) enzymes, particularly CYP2C19, CYP2C9, and CYP3A4, which are crucial for drug metabolism .

- Animal Studies : The National Toxicology Program (NTP) conducted studies administering TCPP to Sprague Dawley rats and B6C3F1 mice. Findings revealed dose-dependent increases in liver tumors in female rats, with significant hepatocellular adenomas observed at higher doses. Similar trends were noted for renal tumors .

Hepatotoxicity in Zebrafish

A notable study involving adult male zebrafish exposed to TCPP demonstrated significant hepatic inflammation and hepatotoxicity. Gene expression analysis revealed upregulation of inflammatory markers and genes associated with endoplasmic reticulum stress, indicating a robust inflammatory response triggered by TCPP exposure .

Endocrine Disruption

TCPP has been implicated in endocrine disruption due to its ability to inhibit progesterone receptor signaling pathways. This interference can affect hormone homeostasis, potentially leading to reproductive disorders .

Data Summary

The following table summarizes key findings from various studies on the biological activity of TCPP:

| Study Type | Key Findings |

|---|---|

| Tox21 Screening | Activation of PXR/CAR; inhibition of CYP2C19, CYP2C9, CYP3A4; cytotoxic effects observed |

| NTP Animal Studies | Dose-dependent liver tumors in female rats; significant increases in hepatocellular adenomas |

| Zebrafish Study | Hepatic inflammation; upregulation of inflammatory genes; evidence of hepatotoxicity |

| Genotoxicity | Induces DNA damage; potential mutagenic effects |

Propriétés

IUPAC Name |

tris(3-chloropropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Cl3O4P/c10-4-1-7-14-17(13,15-8-2-5-11)16-9-3-6-12/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOURXYYHORRGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(OCCCCl)OCCCCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862522 | |

| Record name | Tris(3-chloropropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-98-7, 26248-87-3 | |

| Record name | 1-Propanol, 3-chloro-, phosphate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2-chloro-, phosphate (3:1), mixed with 1-chloro-2-propanol phosphate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(3-chloropropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions Tris(3-chloropropyl) phosphate as one of the most abundant and widespread contaminants found in surface water. What are the potential sources of this compound in such environments?

A1: While the provided research article [] focuses on identifying contaminants and doesn't delve into specific sources of this compound, its presence in surface water likely stems from its use as a flame retardant.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.